

An In-depth Technical Guide to N-Phenylglycine: Solubility, Synthesis, and Experimental Protocols

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Compound of Interest

Compound Name: *N*-Phenylglycine

Cat. No.: B554712

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of **N-Phenylglycine**, a non-proteinogenic amino acid with applications in chemical synthesis and drug development. The document details its solubility in aqueous and organic media, provides comprehensive experimental protocols for its synthesis, and visualizes the synthetic workflow.

N-Phenylglycine: An Overview

N-Phenylglycine (C₈H₉NO₂) is an organic compound that serves as a crucial intermediate in the synthesis of various organic molecules, most notably the dye indigo.[1] Its structure, featuring a phenyl group attached to the nitrogen atom of glycine, imparts unique chemical properties that are of interest in the development of novel therapeutics.

Solubility Profile of N-Phenylglycine

The solubility of **N-Phenylglycine** is a critical parameter for its application in various chemical reactions and formulations. While extensive quantitative data across a wide range of organic solvents is not readily available in the public domain, its solubility in water has been established.

Data Presentation: Solubility of **N-Phenylglycine**

Solvent	Solubility	Temperature (°C)
Water	55 g/L	25

Source: Carl ROTH Safety Data Sheet[2]

Qualitative assessments indicate that **N-Phenylglycine** exhibits moderate solubility in polar organic solvents such as ethanol.[3][4] The solubility is influenced by factors such as pH and temperature, with increased solubility generally observed at higher temperatures and in acidic or basic solutions due to the formation of more soluble salts.[4]

Experimental Protocols: Synthesis of N-Phenylglycine

The synthesis of **N-Phenylglycine** is well-documented and can be achieved through various methods. The most common laboratory-scale synthesis involves the reaction of aniline with chloroacetic acid. Below are detailed experimental protocols for this synthesis.

Protocol 1: Synthesis via Neutralization and Reflux

This method involves the initial neutralization of chloroacetic acid followed by reaction with aniline.

Materials:

- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Chloroacetic acid (ClCH_2COOH)
- Sodium hydroxide (NaOH)
- Deionized water (H_2O)
- Hydrochloric acid (HCl) for workup

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.
- Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.[5]
- To this solution, add an equimolar amount of aniline.[5]
- Heat the reaction mixture to reflux for 2-3 hours.[5]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Acidify the reaction mixture with hydrochloric acid to precipitate the **N-phenylglycine**. [5]
- Filter the crude product using a Büchner funnel and wash with cold deionized water.
- Recrystallize the crude product from hot water to obtain pure **N-phenylglycine**.
- Dry the purified product under vacuum.[5]

Protocol 2: Direct Reaction under Reflux

This protocol describes a more direct reaction between aniline and chloroacetic acid in an aqueous medium.

Materials:

- Aniline
- Chloroacetic acid
- Sodium Carbonate
- Concentrated Hydrochloric acid
- Deionized water

Procedure:

- In a 500 mL round-bottom flask, dissolve 18.6 g (0.2 mol) of aniline and 21.2 g (0.2 mol) of sodium carbonate in 200 mL of water.
- Slowly add a solution of 18.9 g (0.2 mol) of chloroacetic acid in 50 mL of water to the aniline solution with constant stirring.[6]
- Attach a reflux condenser and heat the mixture to reflux for 4 hours.[6]
- After reflux, cool the reaction mixture to room temperature.
- Carefully acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid to precipitate the **N-phenylglycine**. [6]
- Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.[6]
- Collect the crude **N-phenylglycine** by vacuum filtration using a Buchner funnel and wash the solid with cold water.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **N-Phenylglycine** from aniline and chloroacetic acid.



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Caption: Workflow for the synthesis of **N-Phenylglycine**.

This guide provides essential technical information on **N-Phenylglycine** for professionals in research and drug development. The provided solubility data, detailed synthesis protocols, and clear visualization of the experimental workflow are intended to support and facilitate further investigation and application of this versatile compound.

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